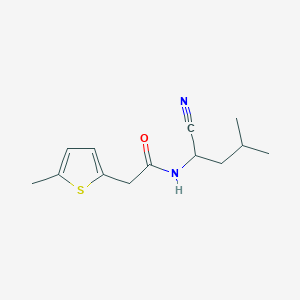

![molecular formula C15H11N5OS B2440243 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396808-33-5](/img/structure/B2440243.png)

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

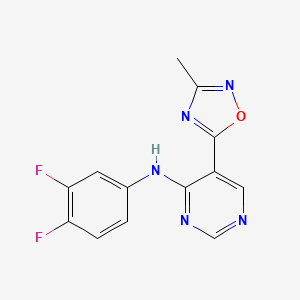

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it an excellent candidate for use in scientific research.

Applications De Recherche Scientifique

Antimycobacterial Activity

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide derivatives have been explored for their antimycobacterial activity. Compounds with similar structures have demonstrated effectiveness against Mycobacterium tuberculosis. For instance, pyridines and pyrazines substituted with various heterocycles were synthesized and tested for their antimycobacterial properties. These compounds were intended to act as carboxylic acid isosteres, with some derivatives designed to increase lipophilicity and thereby enhance cellular permeability. The majority exhibited activities ranging from moderate to significantly higher potency compared to standard treatments like pyrazinamide (Gezginci, Martin, & Franzblau, 1998).

Heterocyclic Synthesis for Antitubercular Agents

The chemical scaffold of this compound is conducive to the synthesis of heterocyclic compounds, which are of significant interest in the development of new antitubercular agents. Pyrazolo[1,5-a]pyridine derivatives, for instance, have been designed and synthesized, showing promising in vitro potency against both drug-susceptible Mycobacterium tuberculosis strains and multidrug-resistant strains. These compounds have demonstrated the potential to significantly reduce bacterial burden in infected animal models, indicating their promising potential as lead compounds for future antitubercular drug discovery (Tang et al., 2015).

Insecticidal Applications

Research has also extended into the potential insecticidal applications of compounds featuring the this compound moiety. Studies have explored the synthesis of novel heterocycles incorporating thiadiazole moieties, which were then assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. The exploration of these compounds contributes to the development of innovative pest management strategies (Fadda et al., 2017).

Antifungal Activity

Compounds structurally related to this compound have been investigated for their antifungal activity. Pyrazole derivatives, for example, have shown promising results against phytopathogenic fungi, offering potential applications in agricultural fungicides and the management of plant diseases (Vicentini et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .

Mode of Action

Compounds with similar structures have been shown to exhibit anti-tubercular activity, suggesting that this compound may also interact with its targets to inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

Given its potential anti-tubercular activity, it may affect the pathways involved in the growth and replication of mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant anti-tubercular activity, suggesting that this compound may also have a similar effect .

Propriétés

IUPAC Name |

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5OS/c21-15(10-4-5-12-13(7-10)19-22-18-12)16-8-11-9-17-20-6-2-1-3-14(11)20/h1-7,9H,8H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLXNFADGJLPHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2440163.png)

![4-chloro-N-[(4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2440164.png)

![N-(4-{[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)butanamide](/img/structure/B2440166.png)

![1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2440171.png)

![N-[(2,5-difluorophenyl)(pyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2440174.png)

![4-[[1-(2-Chlorophenyl)cyclopropyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2440178.png)

![(E)-ethyl 6-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)-5-methoxy-2-methylbenzofuran-3-carboxylate](/img/structure/B2440180.png)